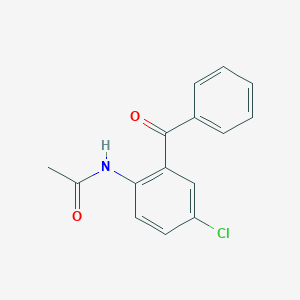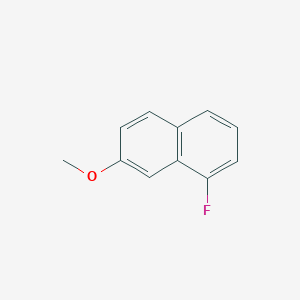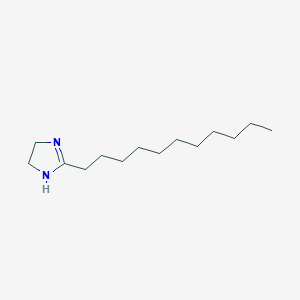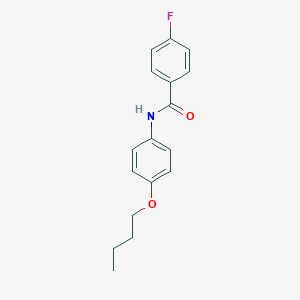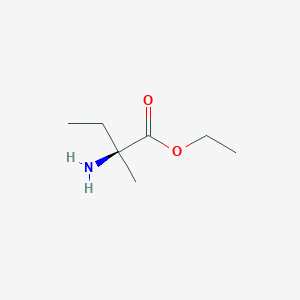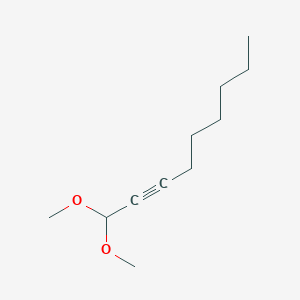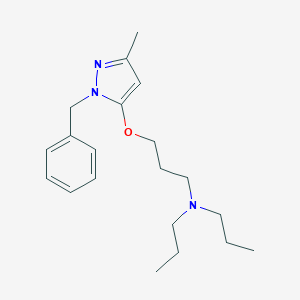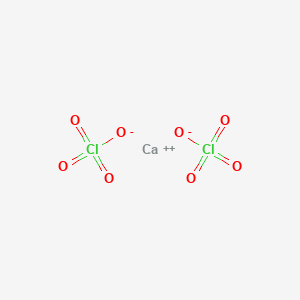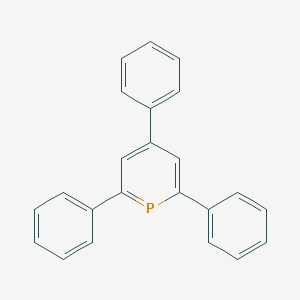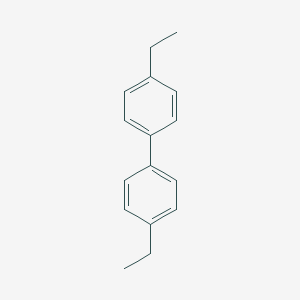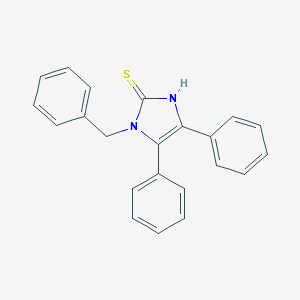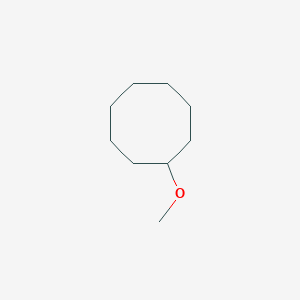
Cyclooctane, methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctane, methoxy- is a chemical compound with the molecular formula C9H18O. It is a cyclic ether that has a methoxy group (-OCH3) attached to the cyclooctane ring. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of cyclooctane, methoxy- is not fully understood. However, it is believed to act as a Lewis base due to the presence of the methoxy group. It can also act as a nucleophile in certain reactions.
Biochemical and Physiological Effects
Cyclooctane, methoxy- has been shown to have minimal toxicity and is considered safe for use in laboratory experiments. However, its effects on human health are not well understood. It has been shown to have some antimicrobial properties and has been used as a preservative in food and cosmetic products.
Advantages and Limitations for Lab Experiments
Cyclooctane, methoxy- has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other reagents. However, its low boiling point and high vapor pressure can make it difficult to handle in certain experiments.
Future Directions
There are several future directions for the study of cyclooctane, methoxy-. One potential area of research is its use as a solvent in organic reactions. It has been shown to have unique properties that make it a promising alternative to traditional solvents. Another area of research is its potential applications in the field of medicine. Its low toxicity and antimicrobial properties make it a promising candidate for the development of new drugs.
Conclusion
In conclusion, cyclooctane, methoxy- is a unique compound that has gained significant attention in the scientific community. Its potential applications in various fields of science make it an exciting area of research. With further study, this compound may have a significant impact on the development of new drugs and the advancement of organic chemistry.
Synthesis Methods
Cyclooctane, methoxy- can be synthesized using various methods. One of the most commonly used methods is the Williamson ether synthesis. In this method, cyclooctanol is reacted with sodium hydride (NaH) in the presence of dimethyl sulfate (DMS) to form cyclooctane, methoxy-.
Scientific Research Applications
Cyclooctane, methoxy- has been extensively studied for its potential applications in various fields of science. It has been used as a solvent in organic reactions and as a reagent in the synthesis of complex organic molecules. It has also been studied for its potential applications in the field of medicine.
properties
CAS RN |
13213-32-6 |
|---|---|
Product Name |
Cyclooctane, methoxy- |
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
methoxycyclooctane |
InChI |
InChI=1S/C9H18O/c1-10-9-7-5-3-2-4-6-8-9/h9H,2-8H2,1H3 |
InChI Key |
FEBQZXLIAIUGGQ-UHFFFAOYSA-N |
SMILES |
COC1CCCCCCC1 |
Canonical SMILES |
COC1CCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



